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Compound of Interest

Compound Name: 6-Chloro-9-phenyl-9h-purine

Cat. No.: B1607346

An In-Depth Technical Guide to 6-Chloro-9-phenyl-9H-purine: A Core Scaffold for Drug
Discovery

Introduction

In the landscape of medicinal chemistry, the purine scaffold stands as a "privileged structure,” a
framework that repeatedly appears in biologically active compounds.[1][2] Its presence in the
fundamental molecules of life, such as DNA and ATP, has made it a focal point for the design of
therapeutic agents targeting a vast array of diseases, including cancers and viral infections.[2]
6-Chloro-9-phenyl-9H-purine is a synthetic derivative of this core structure, engineered to
serve as a versatile building block for chemical synthesis. The strategic placement of a chlorine
atom at the 6-position and a phenyl group at the 9-position creates a molecule primed for
further chemical modification.

This guide serves as a technical resource for researchers, scientists, and drug development
professionals. It provides a detailed examination of the molecular structure, physicochemical
properties, synthesis, and characterization of 6-Chloro-9-phenyl-9H-purine, highlighting its
critical role as an intermediate in the creation of novel, biologically active compounds.

Molecular Structure and Physicochemical
Properties
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The molecular architecture of 6-Chloro-9-phenyl-9H-purine consists of a bicyclic purine core,
a heterocyclic system comprising a pyrimidine ring fused to an imidazole ring. A chlorine atom
is substituted at the C6 position of the pyrimidine ring, and a phenyl group is attached to the N9
position of the imidazole ring.[3][4] The chlorine atom at the C6 position is a key reactive site,
acting as an effective leaving group for nucleophilic aromatic substitution reactions. This
feature is fundamental to its utility as a synthetic intermediate.[5]

Core Physicochemical Data

The essential physicochemical properties of 6-Chloro-9-phenyl-9H-purine are summarized
below. These data are critical for experimental design, including reaction setup, purification,
and analytical characterization.

Property Value Source
IUPAC Name 6-chloro-9-phenyl-9H-purine [3]
CAS Number 5470-24-6 [3]
Molecular Formula C11H7CINa4 [3114]
Molecular Weight 230.65 g/mol
Monoisotopic Mass 230.03592 Da [4]
C1=CC=C(C=C1)N2C=NC3=C
SMILES [4]
2N=CN=C3ClI
MNWAWPZGZXXLBU-
InChl Key [3]

UHFFFAOYSA-N

Synthesis and Structural Elucidation

As a synthetic compound, the generation and verification of 6-Chloro-9-phenyl-9H-purine
require robust chemical and analytical methodologies. The protocols described herein
represent a self-validating system, where the synthesis produces a target molecule whose
identity and purity are then unequivocally confirmed by a suite of spectroscopic techniques.

Proposed Synthetic Workflow
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The synthesis of 6-Chloro-9-phenyl-9H-purine can be achieved through several established
routes for N-arylation of purine rings. A common and logical approach involves the coupling of
6-chloropurine with a phenylating agent.

Protocol:

e Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or
argon), dissolve 6-chloropurine in a suitable anhydrous polar aprotic solvent, such as
Dimethylformamide (DMF) or Dioxane.

o Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K=COs3) or
cesium carbonate (Cs2CO0Os3), to the solution. The purpose of the base is to deprotonate the
imidazole nitrogen (N9) of the purine ring, forming a purine anion which is a more potent
nucleophile.

 Arylation: Introduce a phenylating agent, such as phenylboronic acid, along with a suitable
catalyst system (e.g., a copper or palladium catalyst) for a Chan-Lam or Buchwald-Hartwig
type coupling reaction. Stir the mixture at an elevated temperature (e.g., 80-120 °C).

» Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography
(TLC) until the starting material is consumed.

o Workup and Purification: Upon completion, cool the reaction mixture and quench it with
water. Extract the product into an organic solvent like ethyl acetate. Wash the combined
organic layers with brine, dry over anhydrous sodium sulfate (NazSOa4), and concentrate
under reduced pressure. The crude product is then purified using silica gel column
chromatography to yield pure 6-Chloro-9-phenyl-9H-purine.
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Proposed Synthesis of 6-Chloro-9-phenyl-9H-purine
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Caption: Proposed synthetic workflow for 6-Chloro-9-phenyl-9H-purine.
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Structural Characterization Workflow

The validation of the molecular structure is a critical step to ensure the identity and purity of the
synthesized compound. A combination of spectroscopic methods provides complementary
information to confirm the final structure.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: This technique confirms the presence of the phenyl and purine protons. The
spectrum is expected to show signals in the aromatic region (& 7.5-8.9 ppm). Specifically,
multiplets for the five protons of the phenyl group and distinct singlets for the C2-H and
C8-H protons of the purine core are anticipated.[6]

o 18C NMR: This analysis identifies the carbon framework of the molecule. Characteristic
signals for the 11 unique carbon atoms in the structure would be expected, with shifts
corresponding to the aromatic carbons of the phenyl and purine rings.[6]

e Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of
the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate
mass measurement, confirming the molecular formula C11H7CIN4.[6] The presence of a
chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion
peak ([M]* and [M+2]*) in an approximate 3:1 ratio.
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Structural Characterization Workflow
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Caption: Logical workflow for the structural validation of the target compound.

Applications in Research and Drug Development

The primary value of 6-Chloro-9-phenyl-9H-purine in a research and development context is
its role as a versatile chemical intermediate. The C6-chloro group is an excellent electrophilic
site for nucleophilic substitution, allowing for the introduction of a wide range of functional
groups.

This reactivity enables medicinal chemists to generate large libraries of 6,9-disubstituted purine
analogues.[7] By reacting 6-Chloro-9-phenyl-9H-purine with various nucleophiles (e.g.,
amines, thiols, alcohols), researchers can systematically modify the C6 position to explore
structure-activity relationships (SAR). This process is fundamental to optimizing lead
compounds for improved potency, selectivity, and pharmacokinetic properties. Numerous
studies have demonstrated that substituted purine derivatives possess significant potential as
anticancer and cytotoxic agents.[7][8]
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Role as a Scaffold in Library Synthesis
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Caption: Use of the compound as a scaffold for creating diverse chemical libraries.

Conclusion

6-Chloro-9-phenyl-9H-purine is a synthetically valuable molecule characterized by a well-
defined molecular structure and predictable chemical reactivity. Its primary utility lies in its
function as a core building block for the synthesis of more complex purine derivatives. The
strategic positioning of the chloro and phenyl groups provides a robust platform for medicinal
chemists to generate diverse compound libraries, facilitating the discovery and optimization of
novel therapeutic agents. This guide provides the foundational knowledge required for
researchers to effectively utilize this compound in advancing the frontiers of drug discovery.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1607346?utm_src=pdf-body-img
https://www.benchchem.com/product/b1607346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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